![molecular formula C9H16N2O2 B13817464 2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)
2,9-diazaspiro[4.5]decane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Diazaspiro[45]decane-2-carboxylic acid is a spirocyclic compound featuring a unique structure with two nitrogen atoms incorporated into a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-diazaspiro[4.5]decane-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2,9-diazaspiro[4.5]decane-2-methanol with tert-butyric acid chloride to produce the corresponding esterification product . Another method involves the use of unactivated yne-en-ynes reacting with substituted aryl halides in the presence of palladium acetate and triphenylphosphine to afford diazaspiro[4.5]decane with exocyclic double bonds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. the methods mentioned above can be scaled up for larger production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,9-Diazaspiro[4.5]decane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spiro ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted spiro compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2,9-Diazaspiro[4.5]decane-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored as a potential scaffold for drug development due to its unique structure and ability to interact with biological targets.
Materials Science: The compound’s spirocyclic structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies investigating the inhibition of receptor interaction protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death.
Mechanism of Action
The mechanism of action of 2,9-diazaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the kinase activity of receptor interaction protein kinase 1 (RIPK1), thereby blocking the activation of the necroptosis pathway . This inhibition is achieved through binding to the active site of the kinase, preventing its phosphorylation and subsequent signaling events.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decane-2-carboxylic acid: This compound is structurally similar but differs in the position of the nitrogen atoms.
Spirotetramat: A spirocyclic compound used as an insecticide, featuring a similar spiro ring system.
Uniqueness
2,9-Diazaspiro[4.5]decane-2-carboxylic acid is unique due to its specific nitrogen positioning within the spiro ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for developing new compounds with targeted biological activities.
Properties
Molecular Formula |
C9H16N2O2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2,9-diazaspiro[4.5]decane-2-carboxylic acid |
InChI |
InChI=1S/C9H16N2O2/c12-8(13)11-5-3-9(7-11)2-1-4-10-6-9/h10H,1-7H2,(H,12,13) |
InChI Key |
SUUOTUHNULFDRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)O)CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


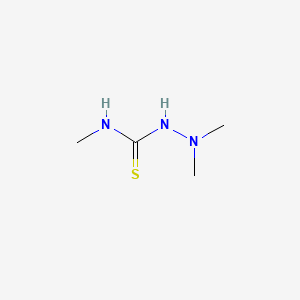
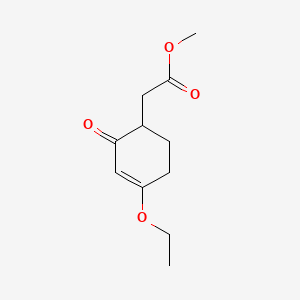
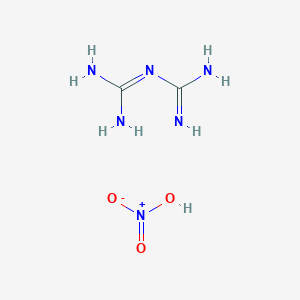
![(NE)-N-[(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methylidene]hydroxylamine](/img/structure/B13817408.png)
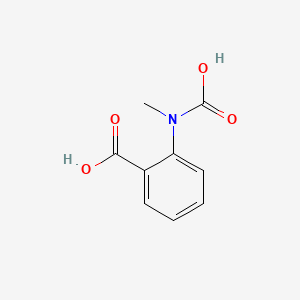

![3-Pyridinecarboxylic acid, 2-[[4-hydroxy-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B13817426.png)
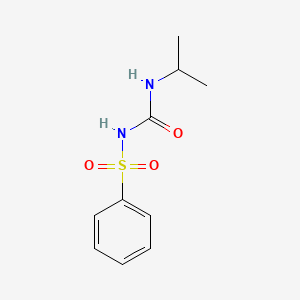
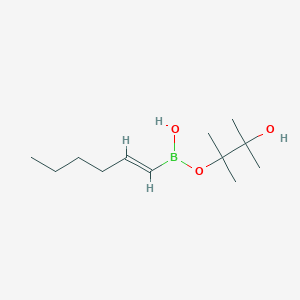
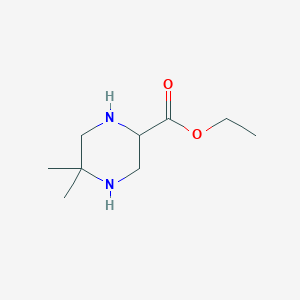
![7,18-Bis[4-(dimethylamino)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13817443.png)
![(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13817448.png)
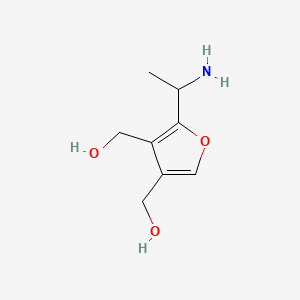
![(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13817454.png)
